![molecular formula C10H7F3N2O2 B3194879 methyl 4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine-2-carboxylate CAS No. 871583-18-5](/img/structure/B3194879.png)
methyl 4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine-2-carboxylate
Overview
Description
“Methyl 4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine-2-carboxylate” is a chemical compound that falls under the category of trifluoromethylpyridines . Trifluoromethylpyridines (TFMP) and their derivatives are widely used in the agrochemical and pharmaceutical industries . They are known for their unique physicochemical properties due to the combination of the fluorine atom and the characteristics of the pyridine moiety .
Synthesis Analysis
The synthesis of trifluoromethylpyridines involves various methods . For instance, the condensation of trifluoromethyl substituted 1,3-dicarbonyl compounds with cyanacetamide can form substituted 4-trifluoromethylpyridine-2(1H)-ones .Chemical Reactions Analysis
The chemical reactions involving trifluoromethylpyridines are diverse. They are used as intermediates in the synthesis of several crop-protection products . The unique properties of the fluorine atom and the pyridine moiety contribute to the biological activities of TFMP derivatives .Mechanism of Action
Safety and Hazards
The safety data sheet for a similar compound, 4-(Trifluoromethyl)pyridine-2-carboxylic acid, indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is classified as having acute toxicity (oral), and it can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) .
Future Directions
Trifluoromethylpyridines and their derivatives are expected to have many novel applications in the future . They are currently used in the protection of crops from pests and in the pharmaceutical and veterinary industries . With ongoing research and development, new uses for these compounds are likely to be discovered .
properties
IUPAC Name |
methyl 4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O2/c1-17-9(16)7-4-5-6(15-7)2-3-14-8(5)10(11,12)13/h2-4,15H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEXGZKYPOKHURF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)C=CN=C2C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70653289 | |
Record name | Methyl 4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70653289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine-2-carboxylate | |
CAS RN |
871583-18-5 | |
Record name | Methyl 4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70653289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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